(3R,5R)-1-benzylpiperidine-3,5-diol

Chiral purity Absolute configuration Optical rotation

Ensure stereochemical integrity in your asymmetric synthesis and iminosugar research programs. This (3R,5R)-1-benzylpiperidine-3,5-diol (CAS 161564-10-9) provides a C₂-symmetric trans-diequatorial scaffold, confirmed by optical rotation ([α]D +10.6). The defined absolute configuration eliminates variables inherent to racemic or cis diastereomers (e.g., CAS 913831-96-6), ensuring reproducible chiral induction and enzyme-binding results. Its N-benzyl group offers a versatile handle for deprotection or diversification into 4-substituted analogs. For maximum downstream purity, specify 95% material—the most common research grade available—and verify the optical rotation upon receipt to exclude the (3S,5S) enantiomer.

Molecular Formula C12H17NO2
Molecular Weight 207.3
CAS No. 161564-10-9
Cat. No. B6159384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-1-benzylpiperidine-3,5-diol
CAS161564-10-9
Molecular FormulaC12H17NO2
Molecular Weight207.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5R)-1-Benzylpiperidine-3,5-diol (CAS 161564-10-9): A Defined Trans-3,5-Dihydroxypiperidine Chiral Building Block


(3R,5R)-1-Benzylpiperidine-3,5-diol (CAS 161564-10-9) is a single-enantiomer, trans-configured N-benzyl-3,5-dihydroxypiperidine [1]. The compound belongs to the polyhydroxylated piperidine (iminosugar) class, which are established glycosidase inhibitor scaffolds [2]. It features a C₂-symmetric diol arrangement with both hydroxyl groups equatorially disposed on the piperidine chair, a benzyl protecting group on the ring nitrogen, and a confirmed absolute configuration via optical rotation: [α]D +10.6 (c 1.00, EtOH) [1]. Its primary procurement relevance lies in its use as a stereochemically defined chiral intermediate for asymmetric synthesis, iminosugar derivatization, and chiral ligand design.

Why Generic or Racemic 1-Benzylpiperidine-3,5-diol Cannot Substitute for (3R,5R)-1-Benzylpiperidine-3,5-diol


The piperidine-3,5-diol scaffold exists in four distinct stereoisomeric forms—(3R,5R), (3S,5S), and the cis diastereomer pair—each displaying different spatial orientation of the hydroxyl groups and, consequently, divergent molecular recognition profiles [1]. The (3R,5R) enantiomer adopts a trans-diequatorial conformation, whereas the cis isomer (CAS 913831-96-6) places one hydroxyl axial and one equatorial [2]. These conformational differences directly impact hydrogen-bonding geometry, enzyme active-site complementarity, and chiral induction efficiency in asymmetric catalysis [1]. Substituting the racemate or the incorrect enantiomer for the defined (3R,5R) stereoisomer introduces uncontrolled variables in stereochemical outcome, binding affinity, and reproducibility—making stereochemical specification a non-negotiable procurement parameter.

(3R,5R)-1-Benzylpiperidine-3,5-diol: Quantitative Differentiation Evidence Against Closest Analogs


Optical Rotation Identity: (3R,5R) vs. (3S,5S) Enantiomer Differentiation

The (3R,5R)-trans-diol exhibits a specific optical rotation of [α]D +10.6 (c 1.00, EtOH), measured on material obtained by basic hydrolysis of the enzymatically resolved trans-monoacetate precursor [1]. Literature confirmation values of [α]D²⁰ +15.2 (c 0.99, EtOH) independently verify the (R,R) absolute configuration [1]. The (3S,5S) enantiomer would display an equal magnitude but opposite sign of rotation (approximately −10 to −15 under equivalent conditions), providing a definitive, instrumentally accessible identity check that the racemate or wrong enantiomer cannot satisfy.

Chiral purity Absolute configuration Optical rotation Enantiomeric differentiation

Purity Specification: 98% vs. Industry-Standard 95% Assay

Commercially, (3R,5R)-1-benzylpiperidine-3,5-diol (CAS 161564-10-9) is available at 98% purity from specialty suppliers such as Leyan (Shanghai Haohong Biomedical) , compared against the more common 95% purity grade listed by multiple other vendors [1]. While a 3-percentage-point difference may appear modest, it represents a 60% reduction in total impurity burden (from 5% to 2% impurities), which directly impacts the reliability of subsequent synthetic transformations where unidentified impurities can act as catalyst poisons or generate undesired side-products in multistep sequences.

Chemical purity Quality specification Procurement standard Enantiomeric purity

Synthetic Accessibility: 96% Yield for (3R,5R)-Diol via DYKAT Hydrolysis

Olofsson et al. (2006) reported the hydrolysis of trans-(3R,5R)-monoacetate 4 to (3R,5R)-1-benzylpiperidine-3,5-diol (trans-3) in 96% isolated yield under basic conditions (5 M NaOH/MeOH, reflux, 1 h) [1]. This high-yielding deprotection step, combined with the preceding chemoenzymatic dynamic kinetic asymmetric transformation (DYKAT) that delivers the trans-monoacetate with excellent enantiomeric excess, constitutes a well-characterized synthetic route whose reproducibility has been documented in a peer-reviewed primary journal. By contrast, the cis-(3R,5S) diastereomer was obtained via a distinct diacetate hydrolysis pathway, demonstrating that access to different stereoisomers requires divergent synthetic strategies [1].

Synthetic yield Chemoenzymatic synthesis Dynamic kinetic asymmetric transformation Scalability

Physicochemical Profile: Drug-Likeness Parameters vs. N-Unsubstituted Piperidine-3,5-diol

The N-benzyl substitution on (3R,5R)-1-benzylpiperidine-3,5-diol confers a calculated XLogP3 of 0.7 and topological polar surface area (TPSA) of 43.7 Ų, compared with N-unsubstituted piperidine-3,5-diol (CAS 1792-72-9), which has a substantially lower XLogP (approximately −1.1) and higher TPSA (approximately 52.5 Ų) due to the free secondary amine [1]. The benzyl group increases lipophilicity by roughly 1.8 log units while reducing TPSA by approximately 8.8 Ų. This places (3R,5R)-1-benzylpiperidine-3,5-diol closer to the center of oral drug-like chemical space, with both XLogP and TPSA falling within commonly applied drug-likeness filters, whereas the N-unsubstituted analog falls outside the optimal lipophilicity range for membrane permeability.

Physicochemical properties Lipophilicity Drug-likeness TPSA

α-Glucosidase Inhibitory Activity: Reported IC₅₀ of 12.3 µM (Supporting Evidence)

A vendor-aggregated research summary reports that (3R,5R)-1-benzylpiperidine-3,5-diol demonstrated α-glucosidase inhibitory activity with an IC₅₀ of 12.3 µM in vitro, attributed to a 2023 study published in the Journal of Medicinal Chemistry [1]. For context, the clinically used α-glucosidase inhibitor acarbose typically exhibits IC₅₀ values in the range of 200–700 µM against Saccharomyces cerevisiae α-glucosidase, while 1-deoxynojirimycin (DNJ) shows IC₅₀ values of approximately 130–150 µM under comparable assay conditions [2]. If verified, the reported potency would place this compound as a substantially more active inhibitor than DNJ. However, the primary research article could not be independently located at the time of this analysis, and this evidence is therefore classified as supporting only. Users should verify the primary source before making procurement decisions based on this activity.

α-Glucosidase inhibition Antidiabetic Iminosugar Enzyme inhibition

Structural Confirmation: GC-MS Spectral Fingerprint for Identity Verification

(3R,5R)-1-Benzylpiperidine-3,5-diol has two independent GC-MS spectra deposited in the SpectraBase spectral database (Compound ID: BT9wh8FoxEc) [1]. These spectra provide a referenceable fragmentation pattern for identity confirmation upon receipt, distinguishing it from the cis diastereomer (CAS 913831-96-6) and the (3S,5S) enantiomer, which, while sharing the same nominal mass, may exhibit subtle differences in relative fragment ion intensities due to stereochemistry-dependent fragmentation pathways. The availability of curated, publicly accessible spectral data enables rapid QC verification without the need for an authentic reference standard of each comparator.

Analytical characterization GC-MS Spectral fingerprint Identity confirmation

Priority Application Scenarios for (3R,5R)-1-Benzylpiperidine-3,5-diol Based on Verified Differentiation Evidence


Asymmetric Synthesis: Chiral Building Block for Enantioselective Catalyst Design

The (3R,5R) absolute configuration, confirmed by optical rotation [α]D +10.6, makes this compound suitable as a chiral scaffold for designing enantioselective ligands and organocatalysts [1]. The C₂-symmetric trans-diequatorial diol arrangement provides a well-defined chiral environment, while the N-benzyl group offers a site for further functionalization or can be cleaved to expose a secondary amine for diversification. Users requiring consistent stereochemical outcomes should specify CAS 161564-10-9 and verify optical rotation upon receipt to exclude the (3S,5S) enantiomer.

Iminosugar Synthesis: 4-Substituted Glycosidase Inhibitor Development

The compound serves as a direct precursor to 4-substituted 1-benzylpiperidine-3,5-diol iminosugars through nucleophilic epoxide opening chemistry, as demonstrated by Veselov et al. (2019) [2]. These 4-amino- and 4-thio-substituted derivatives are stereochemical analogues of naturally occurring glycosidase inhibitors such as galactoisofagomine and 4-acetamido-3,5-dihydroxypiperidine. The N-benzyl protecting group can be removed under hydrogenolytic conditions to generate the free amine for further elaboration.

Quality-Controlled Procurement for Multistep Medicinal Chemistry Campaigns

For medicinal chemistry programs where intermediate purity directly impacts downstream product profiles, the 98% purity grade available from specified suppliers offers a measurable advantage over 95% material. The 60% reduction in total impurity burden translates to fewer side-products in subsequent N-debenzylation, O-acylation, or O-alkylation steps. Combined with the publicly available GC-MS spectral fingerprint for incoming QC [3], this enables a defensible procurement specification with objective acceptance criteria.

Physicochemical Benchmarking for CNS-Penetrant Iminosugar Lead Optimization

With XLogP3 = 0.7 and TPSA = 43.7 Ų, (3R,5R)-1-benzylpiperidine-3,5-diol occupies a favorable position in oral drug-like chemical space . These computed parameters place it within the CNS MPO (Multiparameter Optimization) desirability window, making it a suitable starting scaffold for CNS-targeted glycosidase inhibitor programs where the more polar N-unsubstituted piperidine-3,5-diol (XLogP ≈ −1.1) would require additional lipophilic modification to achieve adequate blood-brain barrier permeability.

Quote Request

Request a Quote for (3R,5R)-1-benzylpiperidine-3,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.